molecular formula C8H8BrClN2O B1435886 1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide CAS No. 2097936-28-0

1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide

Cat. No.: B1435886
CAS No.: 2097936-28-0
M. Wt: 263.52 g/mol
InChI Key: CPAUKYFZKMBTQQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide is a chemical compound with the molecular formula C8H7ClN2O·HBr It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide typically involves the reaction of 5-chloro-1,2-benzoxazole with methanamine in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazoles .

Scientific Research Applications

1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,2-benzoxazol-3-yl)methanamine hydrobromide
  • [4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride

Uniqueness

1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(5-chloro-1,2-benzoxazol-3-yl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O.BrH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAUKYFZKMBTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide
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1-(5-Chloro-1,2-benzoxazol-3-yl)methanamine hydrobromide
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Reactant of Route 6
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